molecular formula C19H17FN6O2 B11286514 ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B11286514
M. Wt: 380.4 g/mol
InChI Key: MHMGQZWAEFXPCR-UHFFFAOYSA-N
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Description

The compound ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate (hereafter referred to as the target compound) is a pyrazolo-pyrimidine derivative featuring a fused bicyclic core with a 4-fluorophenyl substituent, a methyl group, and an ethyl carboxylate moiety. The structural complexity of this molecule—combining pyrazole and pyrimidine rings with fluorine and ester functionalities—warrants a systematic comparison with analogous compounds to elucidate structure-activity relationships (SARs) and physicochemical properties.

Properties

Molecular Formula

C19H17FN6O2

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C19H17FN6O2/c1-3-28-19(27)15-10-22-25(17(15)21)16-8-11(2)24-18-14(9-23-26(16)18)12-4-6-13(20)7-5-12/h4-10H,3,21H2,1-2H3

InChI Key

MHMGQZWAEFXPCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)F)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with an appropriate β-diketone.

    Introduction of the fluorophenyl group: This step involves the coupling of the pyrazole intermediate with a fluorophenyl halide under basic conditions.

    Formation of the pyrazolo[1,5-a]pyrimidine ring: This is typically done through a cyclization reaction involving the pyrazole intermediate and a suitable nitrile or amidine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Phenyl derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is primarily investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that compounds similar to ethyl 5-amino derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting cell proliferation in breast and lung cancer models .
CompoundCell LineIC50 (µM)
Ethyl 5-amino derivativeMCF-7 (Breast Cancer)<10
Ethyl 5-amino derivativeA549 (Lung Cancer)<15

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values demonstrate strong antibacterial properties, particularly against resistant strains of E. coli and S. aureus.
CompoundMIC (µg/mL)Bacterial Strain
Ethyl 5-amino derivative0.125E. coli
Ethyl 5-amino derivative0.187S. aureus
Amikacin (control)32E. coli

Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:

  • Kinase Inhibition : Research indicates that ethyl 5-amino derivatives exhibit high inhibition rates against various kinases such as Pim-1 and Flt-3.
CompoundKinase Inhibition (%)Selectivity Score
Ethyl 5-amino derivative>98% (Pim-1)0.14
Ethyl 5-amino derivative96% (TRKC)-

Material Science

In addition to biological applications, ethyl 5-amino derivatives are explored in material science for the development of new materials with enhanced properties:

  • Thermal Stability : Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.

Agricultural Chemistry

The compound is being investigated for its potential use in agrochemicals:

  • Pest Control : Research suggests that derivatives may enhance crop protection products by providing effective pest control solutions .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal assessed the anticancer efficacy of ethyl 5-amino derivatives on various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis in MCF-7 and A549 cells, suggesting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, ethyl 5-amino derivatives were tested against standard antibiotics. The results showed that these compounds had lower MIC values than traditional antibiotics against resistant bacterial strains, highlighting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrazolo[1,5-a]pyrimidine Derivatives
  • MK8 (2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one): Retains the pyrazolo-pyrimidine core but replaces the ethyl carboxylate with a ketone group at position 5. The 4-fluorophenyl substituent at position 2 mirrors the target compound, suggesting shared electronic effects.
  • Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate :
    Substitutes the 5-methyl and 3-(4-fluorophenyl) groups with a hydroxyl at position 6. This modification increases polarity but may compromise metabolic stability due to the hydroxyl’s susceptibility to glucuronidation .
Pyrazole-Carbonitrile Derivatives
  • 5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a): Shares the 4-fluorophenyl and pyrazole components but replaces the carboxylate with a carbonitrile group.

Substituent Variations

Fluorophenyl vs. Other Aromatic Groups
  • Ethyl 5-Amino-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate: Structural similarity (97%) to the target compound, differing only in the fluorophenyl substitution position (2- vs. 4-). Ortho-fluorine may introduce steric hindrance, reducing binding affinity in receptor-mediated processes .
  • Ethyl 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylate: Lacks fluorine on the phenyl ring, leading to reduced electronegativity and altered lipophilicity (logP increases by ~0.3), which could impact membrane permeability .
Functional Group Replacements
  • 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylic Acid: Replaces the ethyl ester with a carboxylic acid, enhancing hydrophilicity (aqueous solubility increases by ~2-fold) but reducing oral bioavailability due to poor intestinal absorption .
Key Data Table
Compound Name Molecular Weight Core Structure Key Substituents Solubility (mg/mL) LogP Synthesis Yield (%)
Target Compound 437.41 Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, methyl, ethyl carboxylate 0.12 (DMSO) 2.8 65
MK8 375.34 Pyrazolo[1,5-a]pyrimidinone 4-Fluorophenyl, phenyl, ketone 0.08 (DMSO) 3.1 72
Ethyl 5-Amino-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate 263.25 Pyrazole 2-Fluorophenyl, ethyl carboxylate 0.25 (DMSO) 2.5 78
5-Ethoxymethyleneamino-3-(4-Fluorophenyl)-1-(4-Nitrophenyl)pyrazole-4-Carbonitrile (15a) 409.35 Pyrazole-carbonitrile 4-Fluorophenyl, ethoxymethyleneamino 0.05 (THF) 3.4 55

Biological Activity

Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H17FN6O2
  • Molecular Weight : 380.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, which play critical roles in cellular signaling pathways. For instance, it has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1), which is involved in endocytosis and synaptic vesicle recycling .
  • Receptor Modulation : It may also act on transient receptor potential channels (TRPC), influencing calcium signaling pathways crucial for various cellular functions .

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. A study highlighted that derivatives with similar structures have shown promise as selective protein inhibitors and modulators of cancer cell proliferation . Ethyl 5-amino derivative specifically has been tested against several cancer cell lines, demonstrating potent cytotoxic effects.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Similar pyrazolo derivatives have shown effectiveness against various bacterial strains and fungi . The presence of the amino group enhances the interaction with microbial enzymes, potentially leading to cell death.

Enzymatic Inhibition

Ethyl 5-amino derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways. For example, they have demonstrated inhibitory effects on serine/threonine kinases that are crucial for various cellular processes .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibits cancer cell proliferation; effective against multiple cell lines
AntimicrobialEffective against specific bacterial strains and fungi
Enzyme InhibitionInhibits AAK1 and other kinases involved in signaling pathways

Case Study: Anticancer Activity

In a recent study, ethyl 5-amino derivatives were tested on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The results showed a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and ester groups participate in nucleophilic substitutions. For example:

  • Amination : The primary amine reacts with alkyl halides to form secondary amines. In a study using analogous pyrazolo[1,5-a]pyrimidine derivatives, treatment with methyl iodide in DMF at 60°C yielded N-methylated products with >80% efficiency .

  • Ester hydrolysis : The ethyl ester undergoes hydrolysis to form carboxylic acids. In a representative procedure, refluxing with 1N LiOH in methanol for 17 hours converted the ester to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in 95% yield .

Table 1: Hydrolysis Reaction Conditions

Reagent SystemTemperatureTime (h)YieldProduct Characterization (NMR δ)
1N LiOH in MeOH/H₂OReflux1795%7.67 (s, 1H, pyrazole-H)
KOH in iPrOH80°C572%12.07 ppm (br s, COOH)

Cyclocondensation Reactions

The pyrimidine ring facilitates cyclization. A study demonstrated that heating with benzylidene malononitrile under microwave irradiation (120°C, 20 min) forms fused 7-aminopyrazolo[1,5-a]pyrimidine derivatives . This reactivity is critical for generating polycyclic pharmacophores.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to specific positions:

  • Nitration : Reactions with HNO₃/H₂SO₄ at 0–5°C introduce nitro groups predominantly at the para position relative to fluorine, with yields exceeding 70% .

  • Halogenation : Bromine in acetic acid selectively substitutes the pyrimidine ring at C-2, as confirmed by X-ray crystallography in related compounds .

Oxidation and Reduction

  • Oxidation : The amino group oxidizes to nitro under strong conditions (KMnO₄/H₂SO₄), while milder agents like H₂O₂/acetic acid preserve the ring system.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to dihydropyrimidines, altering bioactivity profiles.

Table 2: Redox Reaction Outcomes

Reaction TypeConditionsProductBiological Impact
Amino → NitroKMnO₄/H₂SO₄, 50°CNitropyrazolo-pyrimidineEnhanced kinase inhibition
Pyrimidine reductionH₂ (1 atm)/Pd-C, EtOHDihydropyrazolo-pyrimidineReduced cytotoxicity

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME, 80°C) to introduce biaryl motifs, crucial for tuning lipophilicity .

  • Buchwald-Hartwig : Forms C-N bonds with secondary amines, enabling diversification of the amino group .

Ester Functionalization

The ethyl ester serves as a handle for derivatization:

  • Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) under acid catalysis (H₂SO₄, reflux) to yield bulkier esters .

  • Amidation : Treatment with amines (e.g., NH₃/MeOH) produces carboxamides, a common prodrug strategy .

Key Reaction Insights

  • Steric hindrance from the 3-(4-fluorophenyl) group slows reactions at C-5 of the pyrimidine ring .

  • The fluorine atom enhances electrophilic substitution rates at ortho/para positions by 30–40% compared to non-fluorinated analogs .

  • Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >85% .

This reactivity profile establishes the compound as a versatile intermediate for medicinal chemistry optimization.

Q & A

Q. Key Considerations

  • Reagent Ratios : Stoichiometric imbalances may lead to isomeric byproducts (e.g., ethyl 5-methyl vs. 7-methyl isomers).
  • Purification : Recrystallization ensures >95% purity, validated via HPLC (C18 columns, acetonitrile/water gradients) .

How is the crystal structure and conformational stability of this compound characterized?

Basic Structural Analysis
Single-crystal X-ray diffraction reveals a planar pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring. Dihedral angles between the fused rings (1.31°) and the 4-fluorophenyl substituent (1.27°) indicate minimal steric strain. Intermolecular C–H···O/N hydrogen bonds and π–π stacking (centroid distance: 3.426 Å) stabilize the lattice .

Q. Advanced Techniques

  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to assess electronic effects of the 4-fluoro group .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to decomposition temperatures (>200°C) .

How can reaction conditions be optimized to minimize isomeric byproducts?

Advanced Experimental Design
Use a Box-Behnken design to systematically vary:

  • Temperature (70–110°C)
  • Reaction Time (30–90 mins)
  • Solvent Polarity (ethanol vs. DMF).

Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 60 mins in ethanol), reducing isomer formation by >20% .

Q. Mechanistic Insights

  • Kinetic Control : Lower temperatures favor the thermodynamically stable 7-methyl isomer.
  • Solvent Effects : Polar aprotic solvents (DMF) may accelerate side reactions via stabilization of charged intermediates .

What methodologies are recommended for assessing bioactivity in kinase inhibition assays?

Q. Advanced Bioactivity Profiling

  • In Vitro Kinase Assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure IC₅₀ values against kinases (e.g., CDK2, Aurora A).
  • Selectivity Screening : Compare activity across a panel of 50+ kinases to identify off-target effects .

Q. Data Interpretation

  • Structure-Activity Relationships (SAR) : The 4-fluorophenyl group enhances hydrophobic interactions with kinase ATP pockets, while the ethyl carboxylate improves solubility for cell-based assays .

How can computational models predict metabolic stability and toxicity?

Q. Advanced Computational Approaches

  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate metabolic pathways (e.g., cytochrome P450-mediated oxidation of the pyrazole ring).
  • Molecular Dynamics (MD) Simulations : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots .

Q. Validation

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

How to resolve contradictions in reported bioactivity data across studies?

Q. Advanced Data Reconciliation

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability) and apply multivariate regression to isolate variables (e.g., assay type, cell line).
  • Orthogonal Assays : Confirm conflicting results using SPR (Surface Plasmon Resonance) for binding affinity vs. enzymatic activity .

Case Example
Discrepancies in COX-2 inhibition may arise from fluorophore interference in fluorescence-based assays. Validate via ELISA or Western blot .

What strategies improve yield in scale-up synthesis?

Q. Advanced Process Chemistry

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic condensation steps (residence time: 10–15 mins).
  • Membrane Separation : Use nanofiltration to recover unreacted starting materials (MWCO: 300–500 Da) .

Q. Economic Considerations

  • Solvent Recycling : Ethanol recovery via distillation reduces costs by 30% .

How to validate the purity and stability of the compound under storage conditions?

Q. Advanced Analytical Methods

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via UPLC-PDA at 254 nm.
  • Stability-Indicating Methods : Develop HPLC methods with resolution >2.0 between the compound and degradation products (e.g., hydrolyzed carboxylate) .

What are the challenges in synthesizing fluorine-containing analogs of this compound?

Q. Advanced Synthetic Challenges

  • Fluorine Introduction : Direct fluorination risks regioselectivity issues. Pre-functionalized 4-fluorophenyl precursors are preferred .
  • Isotope Labeling : Use [¹⁸F]-labeled aryl boronic esters for PET tracer development via Suzuki-Miyaura coupling .

How can machine learning models accelerate the discovery of derivatives with enhanced bioactivity?

Q. Advanced Computational Workflows

  • Generative Chemistry : Train GNNs (Graph Neural Networks) on pyrazolo[1,5-a]pyrimidine datasets to propose derivatives with predicted IC₅₀ < 100 nM.
  • Active Learning : Iteratively refine models using high-throughput screening data .

Q. Validation

  • Synthesize Top Candidates : Prioritize derivatives with >80% synthetic feasibility scores from retrosynthetic tools (e.g., AiZynthFinder) .

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